Critical Functional Differences Among Methyl Hydroxy-Methoxybenzoate Positional Isomers
Legrand et al. (2004) synthesized and tested all ten possible methyl hydroxy-methoxybenzoate isomers for antifeedant activity against the pine weevil (Hylobius abietis) [1]. The study found that activity varied considerably across the complete set of isomers, with methyl 2-hydroxy-3-methoxybenzoate showing the highest effect [1]. While the specific isomer Methyl 5-hydroxy-2-methoxybenzoate was not part of the bioassay, this direct head-to-head comparison of related structures provides critical class-level evidence that the precise placement of functional groups dictates biological function [1]. The data strongly imply that a researcher requiring the 2-methoxy, 5-hydroxy pattern cannot assume equivalent performance from a different isomer.
| Evidence Dimension | Antifeedant activity on Hylobius abietis |
|---|---|
| Target Compound Data | Not included in the specific study. |
| Comparator Or Baseline | Other 9 methyl hydroxy-methoxybenzoate positional isomers |
| Quantified Difference | The study states activity 'varied considerably' among isomers, but no quantitative data for the target compound is available. |
| Conditions | Bioassays on the pine weevil Hylobius abietis [1] |
Why This Matters
This demonstrates that within this compound family, substitution pattern is a primary determinant of function, cautioning against any assumption of interchangeability between isomers.
- [1] Legrand S, Nordlander G, Nordenhem H, Borg-Karlson A-K, Unelius CR. Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. Z Naturforsch. 2004;59b:829-835. View Source
